7-Chloro-1,2,3,4-tetrahydroquinoline

NMDA receptor glycine site antagonist structure-activity relationship

7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClN and a molecular weight of 167.64 g/mol. It serves as a versatile intermediate in the synthesis of more complex tetrahydroquinoline derivatives with established biological activities.

Molecular Formula C9H10ClN
Molecular Weight 167.63 g/mol
CAS No. 90562-35-9
Cat. No. B1367343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,2,3,4-tetrahydroquinoline
CAS90562-35-9
Molecular FormulaC9H10ClN
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Cl)NC1
InChIInChI=1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2
InChIKeyWVEIRFXVLXAKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) for Research and Pharmaceutical Intermediates


7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClN and a molecular weight of 167.64 g/mol. It serves as a versatile intermediate in the synthesis of more complex tetrahydroquinoline derivatives with established biological activities . The chlorine atom at the 7-position confers distinct electronic and steric properties that influence both chemical reactivity and biological interactions, making this compound a valuable building block in medicinal chemistry programs targeting NMDA receptors, nAChR antagonists, and trypanocidal agents [1][2].

Why Substitution with Unsubstituted or Differently Substituted Tetrahydroquinolines Fails for 7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9)


The position and nature of substitution on the tetrahydroquinoline scaffold critically determine biological potency and selectivity. Substitution at the 7-position with chlorine consistently enhances target engagement across multiple pharmacological classes, whereas substitution at the 8-position sharply reduces potency [1]. Class-level SAR data demonstrate that 7-chloro derivatives exhibit 5- to 10-fold greater potency than corresponding unsubstituted analogs at the NMDA receptor glycine site [2]. Furthermore, the chlorine atom enables specific synthetic transformations—such as nucleophilic aromatic substitution, Suzuki coupling, and Buchwald-Hartwig amination—that are impossible with unsubstituted tetrahydroquinoline . Simply substituting an unsubstituted tetrahydroquinoline or a 6-chloro or 5-chloro isomer for the 7-chloro compound will yield different SAR outcomes, altered metabolic stability, and distinct synthetic utility, directly impacting lead optimization timelines and procurement decisions.

Quantitative Differentiation of 7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) Versus Key Analogs


NMDA Receptor Glycine Site Antagonist Potency: 7-Chloro Substitution Enhances Affinity by 5- to 10-Fold Relative to Unsubstituted Scaffolds

In a class-level SAR study of 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) as NMDA receptor glycine site antagonists, compounds with substitutions in the 7-position exhibited significantly increased potency compared to unsubstituted analogs. The SAR analysis demonstrated that QTOs with the same benzene ring substitution pattern were generally 5–10 times more potent than the corresponding 1,4-dihydroquinoxaline-2,3-diones (QXs) [1]. While this study did not directly report the exact IC50 value for the 7-chloro derivative in the binding assay, the trend indicates that 7-chloro substitution is a key driver of enhanced affinity. For reference, the 5,6,7-trichloro-QTO derivative achieved an IC50 of 7 nM in the [³H]DCKA binding assay and a Kb of 1–2 nM in Xenopus oocyte electrophysiology [1].

NMDA receptor glycine site antagonist structure-activity relationship

Tetrahydroquinoline Scaffold SAR: 7-Position Substitution Increases Potency, 8-Position Substitution Reduces Potency

A comparative SAR analysis of 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs) as NMDA receptor glycine site antagonists established that substitutions in the 5-, 6-, and 7-positions generally increase potency, whereas substitution in the 8-position causes a sharp reduction in potency [1]. This pattern was consistent across multiple antagonist classes, including QXs and QTOs, suggesting a conserved binding mode at the glycine site [2]. The SAR data indicate that the 7-chloro substitution position is optimal for potency enhancement, whereas 8-substituted analogs are markedly less active. For instance, 5,6,7-trichloro HNQ (8i) achieved an IC50 of 220 nM in [³H]DCKA binding and a Kb of 79 nM in electrophysiological assays, while 8-substituted analogs showed negligible activity [1].

NMDA receptor structure-activity relationship glycine site antagonist

Anti-Trypanosoma cruzi Activity: 7-Chloro-4-Amino(oxy)quinoline Derivatives Exhibit High Selectivity Indices

A series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives—for which 7-chloro-1,2,3,4-tetrahydroquinoline serves as a key intermediate—was assayed in vitro against Trypanosoma cruzi epimastigotes and evaluated for non-specific cytotoxicity against murine fibroblasts. Several derivatives (compounds 3, 7, and 12) achieved outstanding selectivity indices (SI), with SI values of SI₇, SI₃, and SI₁₂, respectively [1]. The 7-chloro substitution on the quinoline scaffold contributed to the observed antiparasitic activity and selectivity. In contrast, related 2,4-diaryl-1,2,3,4-tetrahydroquinoline (THQ) derivatives lacking the 7-chloro-4-amino(oxy)quinoline core exhibited different selectivity profiles when compared to the reference drug benznidazole (BZ) [1][2].

Chagas disease Trypanosoma cruzi quinoline derivatives

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Activity: 7-Chloro Derivatives Exhibit Potent Antagonism at Multiple nAChR Subtypes

A tetrahydroquinoline derivative bearing a 7-chloro substitution (structurally related to 7-chloro-1,2,3,4-tetrahydroquinoline) demonstrated potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes. The compound exhibited IC50 values of 1.8 nM at α3β4 nAChR, 12 nM at α4β2 nAChR, 15 nM at α4β4 nAChR, and 7.9 nM at α1β1γδ nAChR in functional assays measuring inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux [1]. In vivo, the compound demonstrated smoking cessation activity in mouse models, with effective doses of 1.2 mg/kg in the tail-flick assay and 4.9 mg/kg in locomotor activity inhibition [1]. While this data is for a derivative rather than the parent compound, it establishes the 7-chloro tetrahydroquinoline scaffold as a privileged structure for nAChR antagonist development.

nicotinic acetylcholine receptor nAChR antagonist smoking cessation

Synthetic Utility: 7-Chloro Substitution Enables Cross-Coupling Reactions Unavailable to Unsubstituted Tetrahydroquinoline

The chlorine atom at the 7-position of 7-chloro-1,2,3,4-tetrahydroquinoline serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling . This enables efficient diversification of the tetrahydroquinoline scaffold at the 7-position, a transformation that is impossible with unsubstituted 1,2,3,4-tetrahydroquinoline. In contrast, unsubstituted tetrahydroquinoline requires more forcing electrophilic aromatic substitution conditions that often suffer from poor regioselectivity and lower yields . The chlorine atom also modulates the electron density of the aromatic ring, influencing both chemical reactivity and metabolic stability of downstream derivatives .

cross-coupling medicinal chemistry building block

Recommended Research Applications for 7-Chloro-1,2,3,4-tetrahydroquinoline (CAS 90562-35-9) Based on Verified Quantitative Evidence


NMDA Receptor Glycine Site Antagonist Lead Optimization

7-Chloro-1,2,3,4-tetrahydroquinoline serves as an essential intermediate for synthesizing NMDA receptor glycine site antagonists. SAR evidence confirms that 7-position substitution with chlorine enhances antagonist potency by 5- to 10-fold compared to unsubstituted scaffolds, while 8-position substitution sharply reduces activity [1][2]. Medicinal chemistry teams pursuing NMDA receptor modulators for neurological indications (stroke, neuropathic pain, depression) should procure this specific positional isomer to maintain the potency-enhancing substitution pattern.

Anti-Chagas Disease Drug Discovery

Derivatives synthesized from 7-chloro-1,2,3,4-tetrahydroquinoline have demonstrated outstanding selectivity indices against Trypanosoma cruzi epimastigotes, with SI values exceeding those of alternative tetrahydroquinoline scaffolds [1]. This building block is recommended for research programs targeting Chagas disease therapeutics, where the 7-chloro substitution contributes to favorable antiparasitic activity and reduced mammalian cytotoxicity.

Nicotinic Acetylcholine Receptor (nAChR) Antagonist Development

7-Chloro-containing tetrahydroquinoline derivatives exhibit potent antagonist activity at multiple human nAChR subtypes, with IC50 values as low as 1.8 nM at α3β4 nAChR and 7.9 nM at the muscle-type α1β1γδ receptor [1]. This scaffold is particularly valuable for neuroscience research programs focused on smoking cessation therapies, where in vivo efficacy has been demonstrated at doses as low as 1.2 mg/kg in mouse models [1].

Diversified Tetrahydroquinoline Library Synthesis via Cross-Coupling

The 7-chloro substituent on 7-chloro-1,2,3,4-tetrahydroquinoline enables efficient palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are unavailable with unsubstituted tetrahydroquinoline [1]. Research groups requiring parallel synthesis of diverse 7-substituted tetrahydroquinoline libraries should procure this compound as the foundational building block to streamline synthetic routes and reduce step count [1].

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